4-Iodo-3-methyl-1H-pyrazole

Suzuki-Miyaura cross-coupling dehalogenation side reaction halogenated pyrazole reactivity

Researchers developing CNS-penetrant α4β2 nAChR potentiators often encounter thermal degradation of sensitive coupling partners when using 4-bromo analogs. 4-Iodo-3-methyl-1H-pyrazole (CAS 15802-75-2) resolves this with its weaker C-I bond (BDE ≈57 kcal/mol vs. ≈70 kcal/mol for C-Br), enabling Sonogashira alkynylation and Ullmann-type couplings at temperatures 20-55 °C lower. • High crystallinity (mp 185-187 °C) facilitates purification by recrystallization, reducing chromatography costs at 25-500 g scale. • Free N-H permits downstream N-functionalization; distinct electronic profile vs. bromo analogs supports patentable lead generation. • ≥98% purity, ambient storage. Reliable global supply for medicinal chemistry and agrochemical programs.

Molecular Formula C4H5IN2
Molecular Weight 208 g/mol
CAS No. 15802-75-2
Cat. No. B103845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methyl-1H-pyrazole
CAS15802-75-2
Molecular FormulaC4H5IN2
Molecular Weight208 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)I
InChIInChI=1S/C4H5IN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
InChIKeySHDMYGCRVXWTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methyl-1H-pyrazole (CAS 15802-75-2) — Chemical Identity, Class, and Baseline Properties for Research Procurement


4-Iodo-3-methyl-1H-pyrazole (CAS 15802-75-2) is a heterocyclic building block belonging to the 4-halogenated pyrazole class, with the molecular formula C₄H₅IN₂ and a molecular weight of 208.00 g/mol [1]. The compound is a white to off-white solid (melting point 185–187 °C; predicted boiling point 292.1 °C; density 2.094 g/cm³) . It is most prominently recognized as a structural analog of 4-bromo-3-methylpyrazole (B688090), a widely cited intermediate used in the synthesis of substituted piperidines that act as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor (nAChR) potentiators [2]. The iodine atom at the 4-position provides a reactive handle for transition-metal-catalyzed cross-coupling transformations, while the free N–H on the pyrazole ring permits subsequent N-functionalization, making this compound a versatile entry point for medicinal chemistry and agrochemical programs.

Workflow Heterocyclic building block for cross-coupling
Selection Supports Sonogashira / Ullmann at mild temperatures
Context Structural analog for CNS-penetrant α4β2 nAChR programs

Why 4-Iodo-3-methyl-1H-pyrazole Cannot Be Automatically Replaced by 4-Bromo-, 4-Chloro-, or N-Methyl Analogs — A Comparator-Based Rationale


Although 4-iodo-3-methyl-1H-pyrazole is frequently described as a direct analog of 4-bromo-3-methylpyrazole, assuming generic interchangeability across the 4-halogenated or N-alkylated pyrazole series is not supported by the available reactivity, physicochemical, and application-specific evidence. The C–I bond (bond dissociation energy ≈ 57 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (≈ 70 kcal/mol) or C–Cl bond (≈ 79 kcal/mol), which directly impacts the rate and selectivity of oxidative addition in cross-coupling manifolds — sometimes accelerating the desired coupling, but in certain aminopyrazole contexts increasing the propensity for deleterious dehalogenation side reactions relative to bromo or chloro analogs [1]. Furthermore, the free N–H pyrazole (present in this compound) versus the N-methyl congener (4-iodo-1-methyl-1H-pyrazole) leads to divergent hydrogen-bonding capacity, solubility profiles, and metabolic stability in downstream bioactive molecules, as documented in α4β2 nAChR potentiator and B2 receptor antagonist programs where the bromo analog serves as a key intermediate [2]. These differences mean that procurement decisions based solely on scaffold similarity, without quantitative comparator data, risk suboptimal reaction outcomes or pharmacokinetic liabilities in the final target compounds.

This compound C–I bond: faster oxidative addition; higher dehalogenation risk in Suzuki coupling
Potential substitute 4-Bromo analog: may provide higher net yields in aminopyrazole Suzuki systems
This compound Free N–H pyrazole: H-bond donor; specific solubility and metabolic profile
Potential substitute N-Methyl congener: divergent hydrogen-bonding and downstream PK profile
Similar scaffold does not mean interchangeable product. Halogen and N-substitution differences may alter reaction trajectory, purification ease, and target-molecule properties.

Quantitative Comparator Evidence for 4-Iodo-3-methyl-1H-pyrazole — Head-to-Head, Cross-Study, and Class-Level Differentiation Data


Suzuki-Miyaura Cross-Coupling Reactivity: Comparative Dehalogenation Propensity of Iodo vs. Bromo vs. Chloro Aminopyrazoles

In a systematic study of halogenated aminopyrazoles, direct comparison of chloro, bromo, and iodo derivatives in the Suzuki-Miyaura cross-coupling reaction demonstrated that bromo and chloro derivatives were superior to iodo derivatives due to a reduced propensity for undesired dehalogenation [1]. While iodoarenes generally undergo faster oxidative addition, the 4-iodopyrazole scaffold exhibited a higher tendency to lose the halogen prior to productive transmetallation under standard Pd-catalyzed conditions, leading to lower net coupling yields relative to the corresponding bromo and chloro analogs.

Suzuki coupling: dehalogenation
Class-level inference
Br ≈ Cl > I for net productive yield in aminopyrazole series
Bromo analog may be preferred for Suzuki on aminopyrazoles
Review coupling conditions; iodo dehalogenation risk is scaffold-specific
Suzuki-Miyaura cross-coupling dehalogenation side reaction halogenated pyrazole reactivity

Melting Point and Crystallinity: 4-Iodo-3-methyl-1H-pyrazole vs. 4-Bromo-3-methylpyrazole — Implications for Purification and Formulation

4-Iodo-3-methyl-1H-pyrazole exhibits a melting point of 185–187 °C as a white to off-white solid . By comparison, the widely used 4-bromo-3-methylpyrazole (CAS 13808-64-5) is reported with a substantially lower melting point (typical literature range approximately 55–65 °C). The approximately 120–130 °C higher melting point of the iodo derivative reflects stronger intermolecular interactions (likely halogen bonding involving iodine) and affords practical advantages in purification by recrystallization, as well as improved solid-state stability during ambient-temperature storage and shipping.

Melting point difference
Cross-study comparable
ΔTₘ ≈ +120 to +130 °C vs. 4-bromo analog
Higher crystallinity supports purification and ambient storage
Iodo mp 185–187 °C; bromo mp ~55–65 °C (vendor-reported)
melting point crystallinity purification solid-state properties

Synthetic Accessibility: Direct Iodination of 3-Methylpyrazole with ~88% Yield — Route Efficiency Benchmark

A reported synthetic route to 4-iodo-3-methyl-1H-pyrazole proceeds via direct iodination of commercially available 3-methylpyrazole, achieving a yield of approximately 88% . In contrast, the synthesis of the corresponding 4-bromo-3-methylpyrazole typically employs N-bromosuccinimide (NBS) or Br₂-based bromination and has been reported with variable yields (generally 60–85% depending on conditions). The higher and more consistent yield of the iodination route reduces the effective cost per mole of pure intermediate and enhances atom economy for large-scale campaigns.

Synthetic yield benchmark
Cross-study comparable
~88% yield via direct iodination of 3-methylpyrazole
Predictable yield supports multi-gram supply reliability
Bromo analog reported at 60–85% under varying conditions
synthesis iodination yield 3-methylpyrazole

Patent-Cited Utility as Key Intermediate for CNS-Penetrant α4β2 nAChR Potentiators and B2 Receptor Antagonists

Multiple vendor technical documents and patent listings explicitly identify 4-iodo-3-methyl-1H-pyrazole as an analog of 4-bromo-3-methylpyrazole (B688090), which is an established intermediate in the preparation of substituted piperidines that act as potent, selective, CNS-penetrant α4β2 nAChR potentiators [1]. The same bromo analog is also used to prepare small-molecule B2 receptor antagonists. The iodo derivative is cited in patent filings including WO-2021069721-A1 (ATF6 modulators), WO-2020163689-A1 (20-HETE formation inhibitors), and CN-111205226-A (synthesis method for 1-methyl-4-iodopyrazole) . While these patent citations do not provide direct bioactivity data for the free N–H iodo compound itself, they establish that the 4-iodo-3-methylpyrazole scaffold is considered a viable and patent-relevant alternative to the bromo scaffold in multiple therapeutic programs.

Patent-cited utility
Supporting evidence
Cited in ≥3 patent families (ATF6, 20-HETE, kinase inhibitors)
Broader therapeutic area versatility vs. bromo scaffold
No direct bioactivity data for free N–H iodo compound
α4β2 nicotinic acetylcholine receptor CNS-penetrant B2 receptor antagonist substituted piperidines

Predicted Physicochemical Profile: LogP, Solubility, and Permeability — CymitQuimica Claims of High Oral Bioavailability

According to CymitQuimica product documentation, 4-iodo-3-methyl-1H-pyrazole exhibits high oral bioavailability and permeability, along with anti-cancer activity against renal, prostate, breast, and pancreatic cancer cell lines . The compound's computed XLogP3 of 1.3 [1] and topological polar surface area of 28.7 Ų place it within favorable drug-like property space. However, no quantitative permeability (e.g., PAMPA Pₑ or Caco-2 Pₐₚₚ), bioavailability (%F), or IC₅₀ values against specific cancer cell lines are reported in the CymitQuimica listing or in currently accessible primary literature. In comparison, vendor-reported data for 4-bromo-3-methylpyrazole does not typically include bioavailability claims, suggesting a possible differentiation signal, but this remains unverified by peer-reviewed pharmacokinetic studies.

Bioavailability claims
Data to verify
Claimed high oral bioavailability and anti-cancer activity (vendor listing)
Requires independent verification; no quantitative ADME or IC₅₀ data
XLogP3 = 1.3; TPSA = 28.7 Ų (computed only)
oral bioavailability LogP permeability drug-likeness

Halogen-Specific Orthogonal Reactivity: Iodo as a Superior Leaving Group for Sonogashira and Ullmann-Type Couplings Relative to Bromo

The C(sp²)–I bond in 4-iodo-3-methyl-1H-pyrazole is intrinsically more reactive toward oxidative addition with Pd(0) and Cu(I) catalysts than the corresponding C(sp²)–Br bond in 4-bromo-3-methylpyrazole, owing to the lower bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol) and greater polarizability of iodine [1]. This makes the iodo derivative the preferred substrate for Sonogashira (alkynylation) and Ullmann-type (C–N, C–O) couplings that require milder conditions or are rate-limited by oxidative addition. In direct competition experiments on structurally related pyrazole systems, iodo substrates have been shown to undergo Sonogashira coupling at 25–40 °C, whereas the corresponding bromo substrates require 60–80 °C with prolonged reaction times.

Sonogashira reactivity
Class-level inference
C–I: reactive at 25–40 °C vs. C–Br: 60–80 °C
Iodo enables milder conditions for heat-sensitive substrates
Estimated 20–55 °C lower reaction temperature
Sonogashira coupling Ullmann coupling oxidative addition C–I reactivity

Optimal Research and Industrial Application Scenarios for 4-Iodo-3-methyl-1H-pyrazole (CAS 15802-75-2) Based on Quantitative Differentiation Evidence


Sonogashira and Ullmann-Type Cross-Coupling at Low Temperatures on Heat-Sensitive Substrates

The intrinsically weaker and more polarizable C–I bond in 4-iodo-3-methyl-1H-pyrazole enables Sonogashira alkynylation and Ullmann-type C–N/C–O bond formation at temperatures 20–55 °C lower than those required for the corresponding 4-bromo analog [1]. This makes the iodo compound the preferred building block when the coupling partner or downstream product contains thermally labile functional groups (e.g., unprotected nucleosides, epoxides, or tertiary carbamates). Process chemists scaling Sonogashira reactions should also consider the higher atom economy of iodine as a leaving group for Pd/Cu co-catalytic systems when milder conditions are prioritized.

α4β2 Nicotinic Acetylcholine Receptor Potentiator Programs Requiring CNS Penetration

The 4-iodo-3-methyl-1H-pyrazole scaffold is positioned as a direct synthetic entry point to substituted piperidines with potent, selective, and CNS-penetrant α4β2 nAChR potentiator activity, following the precedent established with the 4-bromo analog (B688090) in the Albrecht (2008) and Gibson (2009) medicinal chemistry campaigns [2][3]. Research groups exploring structure–activity relationships around the pyrazole C4 position may find that the iodo substituent, when retained in the final bioactive molecule, alters halogen-bonding interactions with the receptor binding pocket compared to bromo or chloro, potentially modulating both potency and CNS partitioning (logBB).

Intellectual Property Diversification in ATF6, 20-HETE, and Kinase Inhibitor Therapeutic Spaces

Patent filings including WO-2021069721-A1 (ATF6 modulators for neurodegenerative disease and cancer), WO-2020163689-A1 (20-HETE formation inhibitors), and earlier kinase inhibitor patents cite 4-iodopyrazole derivatives as key intermediates . Medicinal chemistry teams seeking to build patentable chemical matter distinct from existing bromo-pyrazole-based clinical candidates can use 4-iodo-3-methyl-1H-pyrazole as a starting point for lead generation, leveraging the iodine atom's unique steric and electronic profile to access novel chemical space while maintaining the established pyrazole pharmacophore.

Recrystallization and High-Purity Isolation for Multi-Gram Scale Research Material Production

With a melting point of 185–187 °C — approximately 120–130 °C higher than the corresponding 4-bromo analog — 4-iodo-3-methyl-1H-pyrazole offers superior crystallinity and thermal stability for purification by recrystallization . This property is particularly advantageous for contract research organizations and internal medicinal chemistry groups requiring high-purity (>98%) building blocks on a 25–500 g scale, where efficient solid-phase purification reduces reliance on costly chromatographic separation and minimizes solvent waste.

Application
Selection Property
Validation Focus
Sonogashira / Ullmann coupling on heat-sensitive substrates
C–I bond lability for mild-temperature oxidative addition
Coupling temperature and functional group tolerance review
CNS-penetrant α4β2 nAChR potentiator programs
Analog precedents in substituted piperidine synthesis
Halogen-bonding and logBB endpoints in receptor models
IP diversification in ATF6, 20-HETE, and kinase inhibitor spaces
Patent-cited scaffold with distinct steric/electronic profile
Lead generation and patent landscape review
Multi-gram purification via recrystallization
High melting point and crystallinity
Purity recovery and thermal stability during scale-up

Technical Documentation Hub

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41 linked technical documents
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